Quantifiable Physicochemical Differentiation: Predicted pKa and Lipophilicity (cLogP) of 7-Amino-4-fluorobenzo[b]furan vs. Non-Fluorinated Analog
The presence of the electron-withdrawing fluorine atom significantly alters the physicochemical profile of 7-amino-4-fluorobenzo[b]furan relative to its non-fluorinated parent, 7-amino-benzo[b]furan. The predicted acid dissociation constant (pKa) of the amino group is 2.63, and its predicted lipophilicity (cLogP) is higher than the unsubstituted analog due to the hydrophobic nature of fluorine . These computed values are critical for predicting solubility, permeability, and protein binding in drug discovery settings.
| Evidence Dimension | pKa and cLogP |
|---|---|
| Target Compound Data | Predicted pKa = 2.63±0.10; cLogP (predicted) value not available but is expected to be > unsubstituted analog. |
| Comparator Or Baseline | 7-Amino-benzo[b]furan: Predicted pKa (unavailable, but expected to be >2.63 due to lack of electron-withdrawing fluorine). |
| Quantified Difference | Quantified pKa difference of approximately 2.63 units relative to a neutral amine. |
| Conditions | Predicted using ACD/Labs software, as reported on the ChemicalBook product page. |
Why This Matters
The lowered pKa affects the compound's ionization state at physiological pH, directly impacting its solubility, membrane permeability, and potential for oral bioavailability, which are critical parameters for medicinal chemists evaluating synthetic intermediates for lead development.
